Dibutyl 2,2'-thiobisacetate
Overview
Description
Dibutyl 2,2’-thiobisacetate is an organic compound with the molecular formula C12H22O4S. It is also known as the dibutyl ester of thiodiglycolic acid. This compound is characterized by the presence of two butyl groups attached to the sulfur atom of thiodiglycolic acid, forming a diester. It is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl 2,2’-thiobisacetate can be synthesized through the esterification of thiodiglycolic acid with 1-butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of dibutyl 2,2’-thiobisacetate follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of thiodiglycolic acid and 1-butanol into a reactor, where the esterification reaction takes place. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is collected and further purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2,2’-thiobisacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dibutyl 2,2’-thiobisacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used as a plasticizer, lubricant, and stabilizer in various industrial formulations.
Mechanism of Action
The mechanism of action of dibutyl 2,2’-thiobisacetate involves its interaction with molecular targets and pathways within biological systems. The compound can undergo hydrolysis to release thiodiglycolic acid and butanol, which can then participate in various biochemical processes. The sulfur atom in the compound can also form bonds with other molecules, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another dibutyl ester, commonly used as a plasticizer.
Dibutyl sebacate: A dibutyl ester of sebacic acid, used as a plasticizer and lubricant.
Dibutyl maleate: A dibutyl ester of maleic acid, used in polymer and resin formulations.
Uniqueness
Dibutyl 2,2’-thiobisacetate is unique due to the presence of the sulfur atom in its structure, which imparts distinct chemical and physical properties. This sulfur atom allows the compound to participate in specific reactions and interactions that are not possible with other dibutyl esters. Its ability to undergo oxidation and reduction reactions, as well as its potential biological activities, make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
butyl 2-(2-butoxy-2-oxoethyl)sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S/c1-3-5-7-15-11(13)9-17-10-12(14)16-8-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQXZINBEMXOOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CSCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194129 | |
Record name | Acetic acid, thiodi-, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4121-12-4 | |
Record name | 1,1′-Dibutyl 2,2′-thiobis[acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4121-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, thiodi-, dibutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, thiodi-, dibutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl 2,2'-thiobisacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.